molecular formula C17H27FN2O2S B4879388 N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4879388
M. Wt: 342.5 g/mol
InChI Key: YEPBZVTUARYKSG-UHFFFAOYSA-N
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Description

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a methanesulfonamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced to the piperidine ring via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Propyl Chain: The propyl chain is then attached to the piperidine ring through nucleophilic substitution reactions.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Methanesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, bases, and acids under controlled temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituents.

Scientific Research Applications

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide
  • N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-chlorophenyl)methanesulfonamide
  • N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-bromophenyl)methanesulfonamide

Uniqueness

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the specific combination of its structural features, including the piperidine ring, ethyl group, fluorophenyl group, and methanesulfonamide moiety

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2S/c1-2-17-6-3-4-12-20(17)13-5-11-19-23(21,22)14-15-7-9-16(18)10-8-15/h7-10,17,19H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPBZVTUARYKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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